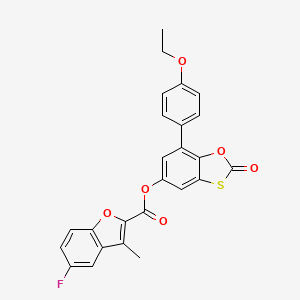![molecular formula C26H29NO5S B11403848 N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide](/img/structure/B11403848.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-N-[4-(propan-2-yl)benzyl]-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE” is a complex organic compound that features a chromene core structure, which is often associated with various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the chromene core, followed by the introduction of the carboxamide group and the thiophene moiety. Common reagents used in these steps include:
Chromene synthesis: Often involves the cyclization of phenolic compounds with aldehydes or ketones.
Carboxamide formation: Typically achieved through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).
Thiophene introduction: May involve the use of thiophene derivatives and appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of solvents that facilitate the reactions and are easy to remove.
Purification: Techniques such as crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE” can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, nitrating agents, or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which “N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE” exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to the active site of enzymes and blocking their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Compounds with a similar chromene core structure.
Thiophene derivatives: Compounds containing the thiophene moiety.
Carboxamides: Compounds with the carboxamide functional group.
Uniqueness
“N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE” is unique due to its combination of a chromene core, thiophene moiety, and carboxamide group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29NO5S |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-7,8-dimethyl-4-oxo-N-[(4-propan-2-ylphenyl)methyl]chromene-2-carboxamide |
InChI |
InChI=1S/C26H29NO5S/c1-16(2)20-8-6-19(7-9-20)14-27(21-11-12-33(30,31)15-21)26(29)24-13-23(28)22-10-5-17(3)18(4)25(22)32-24/h5-10,13,16,21H,11-12,14-15H2,1-4H3 |
InChI Key |
URKDOLOIXVGOHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11403771.png)
![Dimethyl {2-(diphenylmethyl)-5-[(4-fluorobenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11403777.png)
![N-[4-(dimethylamino)benzyl]-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11403780.png)
![N-butyl-2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzamide](/img/structure/B11403782.png)
![6,7-dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11403788.png)
![4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11403800.png)
![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B11403804.png)
![3-chloro-6-methyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11403807.png)
![11-methyl-2,6-dioxo-7-[2-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11403809.png)
![11-chloro-3-(3,4-dimethoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11403814.png)
![4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11403817.png)

![7-(3-chloro-4-methoxyphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11403840.png)
